molecular formula C11H17N3O B1479370 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol CAS No. 1867548-66-0

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Cat. No. B1479370
CAS RN: 1867548-66-0
M. Wt: 207.27 g/mol
InChI Key: NUKJMJOVDQYHPL-UHFFFAOYSA-N
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Description

The compound “6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol” is a pyridazinone derivative . Pyridazinones are known to be inhibitors of PARP7 .


Molecular Structure Analysis

The molecular structure of this compound is represented in the patent application . It is a pyridazinone derivative with a 4-methylcyclohexylamino group attached to the 6-position of the pyridazinone ring .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Synthesis of Pyridazinone Derivatives : A study by Károlyházy et al. (2001) demonstrated the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, indicating the versatility of pyridazinone derivatives in creating pharmacologically active compounds through nucleophilic substitution reactions and ring closure processes (Károlyházy, Horváth, & Mátyus, 2001).

Regiospecific Synthesis : Dragovich et al. (2008) described the regiospecific synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, showcasing the utility of these compounds in medicinal chemistry and their preparation through concise synthetic routes (Dragovich et al., 2008).

Biological Activities and Pharmacological Potential

Antinociceptive and Anti-inflammatory Properties : Maione et al. (2020) investigated the antinociceptive effects of arylpiperazinylalkyl pyridazinones, demonstrating their potential as analgesic and anti-inflammatory agents. This study highlights the comprehensive pharmacological profile of these derivatives, including their mechanisms of action on various receptors (Maione et al., 2020).

Antimicrobial and Anticonvulsant Activities : Research by Alonazy, Al-Hazimi, & Korraa (2009) on 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and by Samanta et al. (2011) on derivatives of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one revealed that these compounds exhibit antimicrobial and anticonvulsant activities, respectively. These findings underscore the therapeutic potential of pyridazinone derivatives in treating infections and seizures (Alonazy, Al-Hazimi, & Korraa, 2009); (Samanta et al., 2011).

Mechanism of Action

This compound is mentioned as an inhibitor of PARP7 . PARP7 is a major kinase that is activated during the onset of pathogen-associated molecular pattern pathways leading to an activation of the Type I interferon response and antiviral immunity .

properties

IUPAC Name

3-[(4-methylcyclohexyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-2-4-9(5-3-8)12-10-6-7-11(15)14-13-10/h6-9H,2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJMJOVDQYHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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